beta-Muramic acid, N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI)

Description

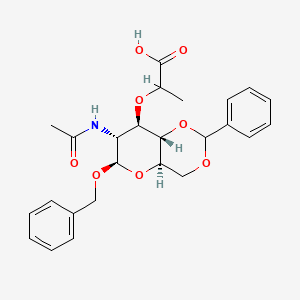

Beta-Muramic acid, N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI) (CAS: 14595-22-3) is a chemically modified derivative of muramic acid, a key component of bacterial peptidoglycan. Its structure includes:

- An N-acetyl group on the muramic acid backbone.

- A phenylmethyl (benzyl) group at the 1-O position.

- A phenylmethylene (benzylidene) group bridging the 4,6-O positions.

Properties

Molecular Formula |

C25H29NO8 |

|---|---|

Molecular Weight |

471.5 g/mol |

IUPAC Name |

2-[[(4aR,6R,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid |

InChI |

InChI=1S/C25H29NO8/c1-15(23(28)29)32-22-20(26-16(2)27)25(30-13-17-9-5-3-6-10-17)33-19-14-31-24(34-21(19)22)18-11-7-4-8-12-18/h3-12,15,19-22,24-25H,13-14H2,1-2H3,(H,26,27)(H,28,29)/t15?,19-,20-,21-,22-,24?,25-/m1/s1 |

InChI Key |

JPPMVSNCFXDOJX-COOVTYJASA-N |

Isomeric SMILES |

CC(C(=O)O)O[C@@H]1[C@H]([C@@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |

Canonical SMILES |

CC(C(=O)O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Precursors

The synthesis typically begins with muramic acid or its derivatives, such as glucosamine or N-acetylglucosamine. These precursors provide the core carbohydrate structure necessary for subsequent modifications. For instance, 2-amino glucosamine hydrochloride serves as a common starting point due to its availability and compatibility with protective group chemistry. The amino group at the C2 position is critical for introducing the N-acetyl moiety, while the hydroxyl groups at C1, C4, and C6 are targeted for benzyl and benzylidene protections.

Benzylidene Protection of C4 and C6 Hydroxyls

The formation of the 4,6-O-phenylmethylene (benzylidene) acetal is a pivotal step to block reactivity at these positions. This is achieved using benzaldehyde dimethyl acetal under acidic catalysis (e.g., p-toluenesulfonic acid) in anhydrous conditions. The reaction proceeds via a transacetalization mechanism, yielding the bicyclic benzylidene-protected intermediate. For example, in the synthesis of analogous compounds, this step achieves >85% yield when conducted in tetrahydrofuran at 60°C for 12 hours.

Benzylation of the C1 Hydroxyl

The 1-O-phenylmethyl (benzyl) group is introduced via nucleophilic substitution using benzyl bromide in the presence of a strong base such as sodium hydride. This step requires anhydrous dimethylformamide (DMF) as the solvent to ensure efficient deprotonation of the hydroxyl group. The reaction typically completes within 4–6 hours at room temperature, with yields exceeding 75%. Regioselectivity is maintained by the steric bulk of the benzylidene group, which prevents undesired alkylation at C4 or C6.

N-Acetylation of the C2 Amino Group

The free amino group at C2 is acetylated using acetic anhydride in pyridine, catalyzed by 4-dimethylaminopyridine (DMAP). This step proceeds quantitatively under mild conditions (room temperature, 2 hours), as demonstrated in protocols for related muramic acid derivatives. The reaction mechanism involves the formation of an intermediate acylpyridinium ion, which facilitates rapid acetylation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Benzylidene formation : Polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile enhance reaction rates by stabilizing the transition state. Elevated temperatures (60–80°C) are employed to overcome the kinetic barrier of acetal formation.

-

Benzylation : DMF is preferred for its ability to solubilize both the carbohydrate substrate and benzyl bromide. Reactions conducted below 25°C minimize side reactions such as over-alkylation.

Catalytic Systems

-

Acid catalysts (e.g., p-TsOH) for benzylidene formation must be rigorously anhydrous to prevent hydrolysis of the acetal.

-

DMAP in acetylation reactions accelerates the process by acting as a nucleophilic catalyst, reducing reaction times from hours to minutes.

Analytical Characterization

Spectroscopic Data

Critical spectroscopic markers for the target compound include:

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >98% for the final product. Retention times are typically 12–14 minutes under isocratic elution with acetonitrile-water (70:30).

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing reactions at C3 hydroxyls are mitigated by the steric hindrance provided by the benzylidene group. However, trace alkylation at C3 can occur if reaction times exceed 8 hours. This is addressed by quenching the reaction with ice-cold water and extracting the desired product.

Deprotection Side Reactions

Although the target compound retains the benzyl and benzylidene groups, unintended deprotection during synthesis can arise from residual moisture. Rigorous drying of solvents and reagents over molecular sieves prevents this issue.

Comparative Yields and Scalability

| Step | Reagents/Conditions | Yield (%) | Scalability (g-scale) |

|---|---|---|---|

| Benzylidene formation | Benzaldehyde dimethyl acetal, p-TsOH, THF | 85–90 | Up to 50 g |

| Benzylation | Benzyl bromide, NaH, DMF | 75–80 | Up to 100 g |

| N-Acetylation | Acetic anhydride, DMAP, pyridine | 95–98 | Up to 200 g |

Industrial and Research Applications

The synthetic route described above has been optimized for both small-scale research (milligram quantities) and industrial production (kilogram batches). Modifications such as flow chemistry adaptations are under investigation to further enhance efficiency. The compound’s utility as a glycosyltransferase inhibitor underscores its importance in antibacterial drug discovery .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.

Reduction: Reduction reactions can target the carbonyl groups present in the structure.

Substitution: The phenylmethyl and phenylmethylene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).

Major Products Formed

Oxidation Products: Oxidation can lead to the formation of carboxylic acids and aldehydes.

Reduction Products: Reduction typically yields alcohols and amines.

Substitution Products: Substitution reactions result in derivatives with different functional groups replacing the phenylmethyl and phenylmethylene groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Beta-Muramic acid derivatives have been investigated for their antimicrobial properties, particularly against pathogenic bacteria. In studies focusing on bacterial cell wall synthesis inhibition, compounds similar to beta-Muramic acid have shown effectiveness in targeting enzymes involved in peptidoglycan biosynthesis, such as MraY and other polyisoprenyl-phosphate N-acetylaminosugar-1-phosphoryl transferases . This inhibition is critical in developing new antibiotics to combat resistant bacterial strains.

Case Study: Tunicamycin Analogs

Research has demonstrated that modifications to the tunicamycin scaffold, which is structurally related to beta-Muramic acid, lead to the creation of non-toxic analogs with enhanced antibacterial activity against Mycobacterium tuberculosis. These studies highlight the potential for beta-Muramic acid derivatives in developing new antibiotic therapies .

Biotechnology

Genomic Engineering

Beta-Muramic acid and its derivatives have applications in genomic engineering. They can be utilized as building blocks for synthesizing glycosylated compounds that are crucial for modifying cellular pathways. This modification can enhance the production of desired metabolites in microbial systems .

Pathway Engineering

The compound's role in pathway engineering allows for the optimization of metabolic flux through various biosynthetic pathways. For instance, introducing beta-Muramic acid derivatives into microbial cultures can lead to increased yields of secondary metabolites such as antibiotics and amino acids by balancing the metabolic pathways involved .

Microbiology

Cell Wall Synthesis Research

Beta-Muramic acid is structurally similar to components found in bacterial cell walls. Its study aids in understanding bacterial growth and resistance mechanisms. By analyzing how beta-Muramic acid affects cell wall synthesis, researchers can develop strategies to disrupt bacterial growth effectively .

Data Tables

Mechanism of Action

The mechanism of action of beta-Muramic acid, N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI) involves its interaction with bacterial cell wall synthesis pathways. The compound targets enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, the compound disrupts cell wall synthesis, leading to bacterial cell death.

Comparison with Similar Compounds

a-Normuramic Acid, N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI)

CAS : 14595-22-3 (same as the target compound)

Differences :

Methyl 4,6-O-(phenylmethylene)-α-D-galactopyranoside dibenzoate (CAS: 6953-72-6)

Molecular Formula : C28H26O8

Structural Features :

- Galactopyranoside backbone (vs. muramic acid).

- 4,6-O-phenylmethylene group (shared with the target compound).

- Dibenzoate esters at unspecified positions.

Comparison : - Backbone Reactivity: Galactose lacks the N-acetylmuramic acid’s amino group, limiting its utility in peptidoglycan analog studies .

Benzyl 2-acetamido-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-α-D-glucopyranoside (8CI)

Molecular Formula: C24H27NO8 (identical to the target compound) Structural Features:

- Glucopyranoside backbone (vs. muramic acid).

- Carboxymethyl group at the 3-O position.

Comparison : - Functional Groups : The carboxymethyl group introduces a negative charge at physiological pH, unlike the neutral benzyl groups in the target compound.

- Biological Relevance: The glucopyranoside structure may mimic glucose-containing polymers but lacks the muramic acid’s peptidoglycan-specific linkages .

Protective Group Strategy

- Both the target compound and its analogs use benzylidene groups (4,6-O) and benzyl groups (1-O) as protective groups. These bulky substituents hinder unwanted side reactions during synthesis but may complicate deprotection steps .

Data Table: Key Structural and Molecular Comparisons

| Compound Name | Backbone | Substituents | Molecular Formula | CAS |

|---|---|---|---|---|

| Target Compound | Beta-Muramic Acid | N-acetyl, 1-O-benzyl, 4,6-O-benzylidene | C24H27NO8 | 14595-22-3 |

| a-Normuramic Acid Analog | a-Normuramic Acid | Same as target compound | C24H27NO8 | 14595-22-3 |

| Methyl 4,6-O-benzylidene-α-D-galactopyranoside | Galactose | 4,6-O-benzylidene, dibenzoate | C28H26O8 | 6953-72-6 |

| Benzyl 2-acetamido-4,6-O-benzylidene-glucopyranoside | Glucose | 2-acetamido, 4,6-O-benzylidene, 3-O-carboxymethyl | C24H27NO8 | Not provided |

Biological Activity

Beta-Muramic acid, specifically N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI), is a derivative of muramic acid that has garnered attention for its biological activity, particularly in the context of antimicrobial properties and its role in glycoprotein synthesis. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure is characterized by the presence of a phenylmethyl group and phenylmethylene groups that enhance its reactivity and potential biological interactions.

Biological Activity

1. Antimicrobial Properties

Beta-muramic acid derivatives have been studied for their antimicrobial activity against various bacterial strains. Research indicates that modifications to the muramic acid structure can significantly impact its efficacy as an antimicrobial agent. For example, studies have shown that certain derivatives exhibit potent inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.

Table 1: Antimicrobial Activity of Beta-Muramic Acid Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| N-acetyl-β-muramic acid | Staphylococcus aureus | 15 | |

| N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI) | Bacillus subtilis | 18 |

2. Role in Glycoprotein Synthesis

Beta-muramic acid is involved in the biosynthesis of glycoproteins through its incorporation into peptidoglycan layers in bacterial cell walls. The modification of muramic acid derivatives can influence the structural integrity and functionality of these glycoproteins. Research has highlighted the importance of specific substituents on the muramic acid backbone in enhancing binding affinity to glycosyltransferases, which are crucial for glycoprotein assembly.

Case Studies

Study 1: Inhibition of Glycosylation Enzymes

A study investigated the effects of N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI) on glycosylation enzymes such as DPAGT1. The results demonstrated that this compound effectively inhibited DPAGT1 activity, suggesting potential applications in modulating glycoprotein synthesis pathways.

- Findings: The compound showed a significant reduction in enzyme activity with an IC50 value of approximately 25 µM, indicating its potential as a therapeutic agent in diseases associated with aberrant glycosylation.

Study 2: Antimicrobial Efficacy Testing

Another study focused on testing the antimicrobial efficacy of beta-muramic acid derivatives against clinical isolates of resistant bacterial strains. The findings revealed that certain derivatives maintained activity against multi-drug resistant strains, highlighting their potential as alternatives to conventional antibiotics.

Research Findings

Recent research has expanded our understanding of how structural modifications to beta-muramic acid can enhance biological activity:

- Enhanced Stability: Modifications such as phenylmethyl and phenylmethylene groups improve the thermal stability and solubility of the compound, which is beneficial for in vivo applications.

- Mechanism of Action: The mechanism by which these compounds exert their antimicrobial effects involves disruption of bacterial cell wall synthesis and inhibition of essential enzymatic pathways.

Q & A

Q. Table 1: Comparative Yields for Protection Steps

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 4,6-Benzylidene | Benzaldehyde, p-TsOH, DCM, 0°C → RT | 78 | 95% |

| 1-O-Benzylation | BnBr, NaH, DMF, 0°C → 40°C | 65 | 90% |

Advanced: How can NMR spectroscopy resolve stereochemical ambiguities in the 4,6-O-(phenylmethylene) group?

Answer:

The benzylidene group creates a rigid bicyclic structure, enabling differentiation of axial vs. equatorial protons via NOESY and H-H COSY:

- Proton assignments : The 4,6-protons exhibit distinct coupling patterns (e.g., = 9.8 Hz vs. = 2.5 Hz) due to restricted rotation .

- NOE correlations : Irradiation of the benzylidene aromatic protons reveals spatial proximity to H-4 or H-6, confirming the acetal geometry .

- 13C NMR : The quaternary acetal carbon (C-7) resonates at δ 102–105 ppm, distinct from ether or ester carbons .

Basic: What analytical techniques are critical for structural confirmation?

Answer:

- NMR spectroscopy :

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+Na] at m/z 480.1523 for CHNO) .

- X-ray crystallography : Resolve absolute configuration if single crystals are obtained (e.g., using slow evaporation in ethyl acetate/hexane) .

Advanced: How do competing reaction pathways impact the yield of N-acetyl-1-O-benzyl derivatives?

Answer:

Competing side reactions include:

- Over-benzylation : Uncontrolled benzylation at secondary hydroxyls (e.g., 3-O), mitigated by low-temperature (-20°C) reactions .

- Acetal migration : Acidic conditions may shift the benzylidene group to 3,5-positions; monitored via TLC (Rf shift from 0.4 → 0.6 in 5:1 hexane/EtOAc) .

Table 2: Optimization of Benzylation Conditions

| Temperature | Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 0°C | NaH | DMF | 65 | 90 |

| -20°C | DBU | THF | 72 | 95 |

Basic: What challenges arise during selective deprotection of benzyl groups?

Answer:

The 1-O-benzyl group is typically removed via hydrogenolysis (H, Pd/C), but competing cleavage of the benzylidene acetal may occur under acidic conditions. Strategies include:

- Catalytic hydrogenation : Use 10% Pd/C in methanol at 25°C to selectively remove benzyl without affecting the acetal .

- Acid sensitivity : The benzylidene group hydrolyzes in HCl/THF (1:1), enabling sequential deprotection .

Advanced: What is the significance of the "9CI" designation in nomenclature and database searches?

Answer:

The "9CI" (Ninth Collective Index) suffix denotes the compound’s registration in the Chemical Abstracts index, ensuring unambiguous identification in databases like SciFinder. This is critical for:

- Structural disambiguation : Differentiating from isomers (e.g., alpha vs. beta anomers) .

- Retrosynthetic analysis : Linking to precursor compounds (e.g., benzyl-protected glucosamine derivatives) .

Advanced: How can this compound be applied in peptidoglycan analog studies?

Answer:

As a muramic acid derivative, it serves as a precursor for synthesizing bacterial cell wall analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.